Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate

Description

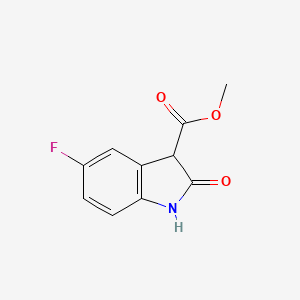

Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate (CAS: 389571-36-2) is a heterocyclic compound with the molecular formula C₁₀H₈FNO₃ and a molecular weight of 209.17 g/mol . It features a 2-oxo-2,3-dihydroindole core, a fluorine substituent at position 5, and a methyl ester at position 3. Its SMILES notation (COC(=O)C1C(=O)Nc2ccc(F)cc12) highlights the fused bicyclic structure with intramolecular hydrogen bonding between the oxo and NH groups .

Properties

IUPAC Name |

methyl 5-fluoro-2-oxo-1,3-dihydroindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-10(14)8-6-4-5(11)2-3-7(6)12-9(8)13/h2-4,8H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWBWFZNTSIVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(C=CC(=C2)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625944 | |

| Record name | Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389571-36-2 | |

| Record name | Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex indole derivatives and heterocyclic compounds.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.

Industry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, indole derivatives are known to inhibit certain enzymes, affecting cellular processes and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substituents, ester groups, and oxidation states. Key comparisons include:

Ethyl 5-Fluoroindole-2-carboxylate (Compound 6 in )

- Molecular Formula: C₁₁H₁₀FNO₂.

- Key Differences : Replaces the 2-oxo-2,3-dihydro group with a fully aromatic indole ring and uses an ethyl ester instead of methyl.

- Synthesis : Prepared via sodium ethoxide-mediated condensation, similar to methods for related indole derivatives .

- Physicochemical Properties : Higher lipophilicity due to the ethyl group; lacks hydrogen-bonding capacity from the oxo group.

Ethyl 5-Fluoro-3-iodo-1H-indole-2-carboxylate ()

- Molecular Formula: C₁₁H₉FINO₂.

- Molecular Weight : 333.10 g/mol, significantly heavier due to iodine .

- Biological Implications : Iodo-substituted compounds often exhibit enhanced binding affinity in kinase inhibition due to halogen interactions.

Ethyl 5-Methoxyindole-2-carboxylate ()

Physicochemical and Spectral Comparisons

Biological Activity

Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

- Molecular Formula: C10H8FNO3

- Molecular Weight: 209.18 g/mol

- CAS Number: 915920-32-0

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can lead to reduced blood glucose levels, making it a target for diabetes management.

Case Study: α-Glucosidase Inhibition

A study synthesized several derivatives of 5-fluoro-2-oxindole, including this compound. The compound exhibited promising inhibitory activity against α-glucosidase with an IC50 value significantly lower than that of acarbose, a standard treatment for type 2 diabetes. The results are summarized in Table 1.

| Compound | IC50 (μM) | Comparison to Acarbose |

|---|---|---|

| This compound | 35.83 ± 0.98 | ~15-fold more potent |

| Acarbose | 569.43 ± 43.72 | - |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. Indole derivatives are known for their ability to interact with DNA and exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound displayed significant cytotoxicity against MCF-7 breast cancer cells and HCT116 colon cancer cells. The mechanism of action appears to involve apoptosis induction and disruption of the cell cycle.

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored as well. Preliminary tests indicate effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

Inhibition zones were measured against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits greater antibacterial activity compared to standard antibiotics.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Enzyme Interaction

The binding affinity of this compound with α-glucosidase was analyzed using molecular docking studies. The fluorine atom enhances lipophilicity, facilitating better interaction with the enzyme's active site.

Cytotoxic Mechanism

The compound induces apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-fluoro-2-oxo-2,3-dihydro-1H-indole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving indole derivatives. A common approach includes:

- Step 1: Fluorination at the 5-position of the indole ring using fluorinating agents (e.g., Selectfluor™) under inert conditions to prevent side reactions.

- Step 2: Oxidation of the 2-position to introduce the oxo group, often using mild oxidants like MnO₂ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to preserve the ester functionality .

- Step 3: Esterification of the carboxylic acid intermediate using methanol and acid catalysis (e.g., H₂SO₄ or HCl).

Critical Parameters:

- Temperature control (<60°C) to avoid ester hydrolysis.

- Use of anhydrous solvents (e.g., THF or DCM) to prevent side reactions.

- Yield optimization often requires stoichiometric tuning of fluorinating agents and protection/deprotection strategies for reactive sites .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies for fluorination reactions of this compound?

Methodological Answer: Discrepancies arise from:

- Substrate Solubility: Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may deactivate Lewis acid catalysts (e.g., AlCl₃).

- Steric Effects: Bulky substituents at the 3-carboxylate position hinder fluorination at the 5-position, as shown in DFT studies .

- Catalyst Deactivation: Residual moisture or oxygen in reactions involving Pd/C or Cu-mediated systems reduces turnover numbers.

Resolution Strategies:

Q. How does the compound’s hydrogen-bonding network influence its crystallographic packing, and what challenges arise in refinement?

Methodological Answer: The indole NH and carbonyl oxygen form robust hydrogen bonds (N–H⋯O=C), creating dimeric or chain-like motifs. Challenges include:

- Disorder in Puckered Rings: The dihydro-1H-indole ring adopts non-planar conformations, requiring advanced refinement in SHELXL (e.g., PART and EADP commands) .

- Twinned Crystals: Common in orthorhombic systems (space group P2₁2₁2₁), necessitating TwinRotMat or CELL_NOW for data integration .

- Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational methods best predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- DFT Calculations: Optimize transition states (TS) for SNAr (nucleophilic aromatic substitution) at the 5-fluoro position using M06-2X/6-311++G(d,p).

- Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions .

- MD Simulations: Assess solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways using GROMACS with OPLS-AA force fields.

Case Study:

Q. How can researchers resolve spectral overlaps in ¹H NMR for structurally similar derivatives?

Methodological Answer:

- Selective Decoupling: Irradiate adjacent protons (e.g., 3-carboxylate methyl group) to simplify coupling patterns.

- 2D NMR (COSY, HSQC): Assign overlapping aromatic protons via through-bond correlations (e.g., ¹H-¹³C HSQC for C-F coupling) .

- Paramagnetic Shift Reagents: Add Eu(fod)₃ to induce splitting in crowded regions (e.g., δ 7.0–7.5 ppm) .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Storage Conditions: Argon-purged vials at –20°C, with desiccants (molecular sieves) to prevent hydrolysis.

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Periodic QC: Monitor purity via UPLC-MS every 3 months; degradation products include 5-fluoroindole-3-carboxylic acid (RT shift from 4.2 to 3.8 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.